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Compound of Interest

Compound Name: 2-Amino-4H-chromen-4-one

Cat. No.: B3052116

An In-Depth Technical Guide to the Spectroscopic Profile of 2-Amino-4H-chromen-4-one

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic
characteristics of 2-Amino-4H-chromen-4-one (CAS No. 38518-76-2). While direct, fully
elucidated experimental spectra for this specific parent molecule are not widely published, this
document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR),
mass spectrometry (MS), and UV-Visible spectroscopy to construct a detailed and predictive
spectroscopic profile. By comparing data from structurally related chromen-4-one analogues
and applying fundamental chemical theories, this guide offers researchers, chemists, and drug
development professionals a robust framework for the identification, characterization, and
quality control of this important heterocyclic scaffold.

Introduction: The Chromen-4-one Scaffold

The chromen-4-one (or chromone) core is a privileged heterocyclic structure found in
numerous natural products and synthetic compounds of significant pharmacological interest.[1]
Derivatives of this scaffold are known to exhibit a wide range of biological activities, including
antimicrobial, antiviral, and antitumor properties.[1] 2-Amino-4H-chromen-4-one represents a
fundamental building block within this class, incorporating a key amino functional group that
can dramatically influence its electronic properties, reactivity, and potential for hydrogen
bonding in biological systems.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b3052116?utm_src=pdf-interest
https://www.benchchem.com/product/b3052116?utm_src=pdf-body
https://www.benchchem.com/product/b3052116?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra03032k
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra03032k
https://www.benchchem.com/product/b3052116?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Accurate structural confirmation and purity assessment are paramount in any research or
development context. Spectroscopic analysis provides the definitive toolkit for this purpose.
This guide will elucidate the expected spectroscopic signatures of 2-Amino-4H-chromen-4-
one, providing the foundational knowledge required for its unambiguous characterization.

Molecular Structure and Functional Group Analysis

To understand the spectroscopy of 2-Amino-4H-chromen-4-one, one must first analyze its
constituent parts. The molecule (CoH7NO2) features a bicyclic system with several key
functional groups that dictate its spectral behavior:

Aromatic Ring: A benzene ring fused to the pyranone core.

e a,B-Unsaturated Ketone (Enone): The C4-carbonyl is conjugated with the C2-C3 double
bond.

o Enamine System: The C2-amino group is conjugated with the C2-C3 double bond, creating
an electron-rich system.

 Vinyl Ether: The heterocyclic oxygen is part of a vinyl ether linkage (C2-O1-C8a).

These features create an extended rt-conjugated system that is central to its spectroscopic
properties.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

3.1. Theoretical Principles & Experimental Causality

H NMR spectroscopy provides detailed information about the chemical environment of
hydrogen atoms in a molecule. The chemical shift (8) of each proton is influenced by the
electron density of its surroundings. Electron-withdrawing groups (like the C4-carbonyl)
deshield nearby protons, shifting them downfield (higher &), while electron-donating groups
(like the C2-amino group) shield them, causing an upfield shift (lower d).

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-ds) is often the preferred
solvent for this class of compounds. Its polarity effectively dissolves the sample, and more
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importantly, its ability to form hydrogen bonds slows the chemical exchange of the -NH:z
protons, often allowing them to be observed as a distinct, albeit broad, peak. In contrast,
solvents like CDCIs might lead to faster exchange and broader, less distinct -NHz signals.

3.2. Standard Experimental Protocol

e Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4H-chromen-4-one in
0.6-0.7 mL of deuterated solvent (e.g., DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal
reference (& 0.00 ppm).

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
e Acquisition Parameters:

o Number of scans: 16-64 (to achieve adequate signal-to-noise).

o Relaxation delay: 1-2 seconds.

o Pulse angle: 30-45 degrees.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). For confirmation of -NHz protons, a D20 exchange
experiment can be performed.

3.3. Predicted Spectrum and Data Interpretation

Based on data from related chromen-4-ones, a detailed prediction of the *H NMR spectrum can
be made.[2]

o Aromatic Region (6 7.0 - 8.1 ppm): The four protons on the benzene ring will appear in this
region. The proton at the C5 position (H-5) is expected to be the most downfield due to the
deshielding anisotropic effect of the adjacent C4-carbonyl group. The signals will exhibit
complex splitting patterns (doublet of doublets, triplet of doublets) due to ortho- and meta-
couplings.
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 Vinyl Proton (6 ~5.5 - 6.0 ppm): The proton at the C3 position (H-3) is part of the enamine

system. In the analogous 2-phenyl-4H-chromen-4-one, this proton appears as a singlet

around 9 6.83 ppm.[2] The powerful electron-donating resonance effect of the C2-amino

group is expected to significantly shield H-3, shifting its signal considerably upfield to the

estimated range. It will appear as a singlet as it has no adjacent protons.

e Amino Protons (& ~7.0 - 7.5 ppm, broad): The two protons of the -NHz group will likely

appear as a broad singlet. The exact chemical shift is highly dependent on solvent,

concentration, and temperature. This signal will disappear upon shaking the sample with a

drop of D20, confirming its assignment.

Table 1: Predicted *H NMR Data for 2-Amino-4H-chromen-4-one (in DMSO-de)

Predicted Chemical

Proton Assignment . Multiplicity Notes
Shift (6, ppm)
Most downfield
H-5 79-81 dd aromatic proton due to
proximity to C=0.
Complex splitting from
H-7 76-7.8 ddd ortho and meta
coupling.
H-6 73-75 ddd
H-8 72-74 d
Broad, exchangeable
-NH:z 7.0-75 brs )
with D20.
Significantly shielded
H-3 55-6.0 S by the C2-amino

group.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

4.1. Theoretical Principles & Experimental Causality
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13C NMR spectroscopy identifies distinct carbon environments within a molecule. As with *H
NMR, the chemical shift is dependent on the electronic environment. Broadband proton
decoupling is typically used to simplify the spectrum, causing each unique carbon to appear as
a single line. This simplifies analysis by removing C-H coupling but sacrifices multiplicity
information.

4.2. Standard Experimental Protocol

The experimental protocol is similar to that for *H NMR, but requires a higher sample
concentration (20-50 mg) and a significantly larger number of scans (e.g., 1024 or more) due to
the low natural abundance of the 13C isotope (~1.1%).

4.3. Predicted Spectrum and Data Interpretation

The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the
molecule.

e Carbonyl Carbon (& ~175 ppm): The C4 ketone carbon is the most deshielded and will
appear far downfield. In similar chromen-4-ones, this signal is consistently found around &
177-178 ppm.[2]

e Enamine/Vinyl Ether Carbon (& ~160 ppm): The C2 carbon, bonded to both the heterocyclic
oxygen and the amino group, will be highly deshielded and appear downfield.

o Aromatic & Olefinic Carbons (& 90 - 157 ppm): This region will contain the remaining seven
carbons.

o C8a and C4a: These are quaternary carbons at the ring fusion. C8a, being attached to
oxygen, will be downfield (~155-157 ppm).

o Aromatic CH Carbons: C5, C6, C7, and C8 will appear in the typical aromatic range of o
115-135 ppm.[2]

o C3: This carbon is part of the enamine double bond. Due to the electron-donating effect of
the amino group, it is expected to be significantly shielded and appear far upfield for an
sp? carbon, likely in the & 90-95 ppm range.
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Table 2: Predicted 3C NMR Data for 2-Amino-4H-chromen-4-one (in DMSO-de)

Predicted Chemical Shift

Carbon Assignment Notes
(3, ppm)
Carbonyl carbon, most
C4 ~175 _ _
downfield signal.
C2 ~160 Enamine/Vinyl ether carbon.
Quaternary carbon attached to
C8a ~156
oxygen.
uaternary carbon at rin
Cda ~124 Q _ Y J
junction.
Cc7 ~134 Aromatic CH.
C5 ~126 Aromatic CH.
C6 ~125 Aromatic CH.
cs8 ~118 Aromatic CH.
Olefinic carbon, significantly
C3 ~92

shielded by -NH-2.

Infrared (IR) Spectroscopy

5.1. Theoretical Principles & Experimental Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to the vibrations of its chemical bonds (stretching, bending). Each functional group
has characteristic absorption frequencies, making IR an excellent tool for functional group
identification.

5.2. Standard Experimental Protocol

o Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium
bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a
hydraulic press.
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o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory.

e Analysis: Record the spectrum, typically from 4000 to 400 cm™1,
5.3. Predicted Spectrum and Data Interpretation

The IR spectrum will be dominated by absorptions from the amino, carbonyl, and aromatic
moieties.

N-H Stretching (3450 - 3300 cm~1): The primary amine will show two distinct bands in this
region: one for the asymmetric stretch and one for the symmetric stretch. This is a clear
diagnostic feature.[3]

Aromatic C-H Stretching (~3100 - 3000 cm~1): Weak to medium bands appearing just above
3000 cm™1,

C=0 Stretching (~1650 cm~1): This will be a very strong and sharp absorption. The typical
ketone absorption (~1715 cm™1) is lowered significantly due to conjugation with both the C=C
double bond and the electron-donating amino group. Values for similar conjugated
chromones are in the 1640-1660 cm~1 range.[2]

C=C and C=N Stretching (1620 - 1450 cm~1): A series of strong to medium bands
corresponding to the aromatic ring and the enamine double bond system.

C-0O Stretching (1300 - 1200 cm~1): The aryl-ether C-O stretch will result in a strong
absorption in this region.

Table 3: Predicted Key IR Absorption Frequencies
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. . Predicted Frequency .
Vibrational Mode Intensity
(cm™)

N-H Stretch (asymmetric &

) 3450 - 3300 Medium
symmetric)
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
C=0 Stretch (conjugated
~1650 Strong, Sharp

ketone)
C=C/C=N Stretch )

] ) 1620 - 1450 Strong-Medium
(aromatic/enamine)
C-0O Stretch (aryl ether) 1300 - 1200 Strong

Mass Spectrometry (MS)

6.1. Theoretical Principles & Experimental Causality

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the
molecular weight of a compound and can provide structural information through analysis of
fragmentation patterns. Electrospray lonization (ESI) is a soft ionization technique ideal for
polar molecules like this, typically yielding the protonated molecule [M+H]*.

6.2. Standard Experimental Protocol

o Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable
solvent like methanol or acetonitrile.

e Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass
spectrometer (e.g., Q-TOF or Orbitrap).

e Analysis: Acquire the spectrum in positive ion mode.
6.3. Predicted Spectrum and Data Interpretation

e Molecular lon Peak: The molecular formula is CoH7NOx.
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o Monoisotopic Mass: 161.0477 u.

o In high-resolution ESI-MS, the primary observed ion will be the protonated molecule,
[M+H]*, at m/z 161.0550.

o Fragmentation Pattern: Chromones are known to undergo a characteristic Retro-Diels-Alder
(RDA) fragmentation, which involves the cleavage of the pyranone ring. This would be a key
fragmentation pathway to observe in MS/MS experiments, helping to confirm the core
structure.

UV-Visible Spectroscopy

7.1. Theoretical Principles & Experimental Causality

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the
promotion of electrons from lower to higher energy molecular orbitals. The extended
conjugation in 2-Amino-4H-chromen-4-one, involving the benzene ring, the enone system,
and the amino group, is expected to result in strong absorptions. The absorption maxima
(A_max) are indicative of the extent of the 1t-system.[4][5]

7.2. Standard Experimental Protocol

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol or acetonitrile) in a quartz cuvette.

¢ Analysis: Scan the absorbance from approximately 200 nm to 600 nm.
7.3. Predicted Spectrum and Data Interpretation

The spectrum is expected to show two or more strong absorption bands corresponding to T -
TT* transitions. The electron-donating amino group acts as a powerful auxochrome, which
should cause a bathochromic (red) shift of the absorption maxima to longer wavelengths
compared to unsubstituted chromone. Expected A_max values would likely fall in the 250-280
nm and 320-360 nm ranges.

Visualized Workflows and Correlations

8.1. Comprehensive Spectroscopic Analysis Workflow
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The following workflow outlines the logical progression for the complete characterization of a
newly synthesized or procured sample of 2-Amino-4H-chromen-4-one.

Sample Handling

Sample Receipt
(2-Amino-4H-chromen-4-one)

Y

Prepare Solutions

k(DMSO-dB, MeOH, EtOH))
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JL Spectroscopic Analys'1$
Y
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Determine Molecular Weight Confirm Functional Groups N’:I,E ?fgcg(és;%py Dilute in EtOH
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A4 v

A
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Caption: Comprehensive workflow for spectroscopic characterization.
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8.2. Structure-Spectra Correlation Diagram

This diagram links the key structural features of the molecule to their expected spectroscopic
signals.

Molecular Structure: 2-Amino-4H-chromen-4-one

C2-NHz2 /H-5 H-3/ -NH2 C4 “C3 Entire Molecule

Expected Spectroscgpic Signals

H NMR

13C NMR
Infrared (IR) 5 7.9-8.1 (dd, H-5) Mass Spec (ESI+)
5 ~175 (C=0)
~1650 cm~1 (strong) 3450-3300 cm~* (2 bands) 3 5.5-6.0 (s, H-3) m/z 161.0550 [M+H]*

5 ~92 (C-3)
57.0-7.5 (br s, NHz)

Click to download full resolution via product page

Caption: Correlation of molecular structure with key spectral data.

Conclusion

The spectroscopic profile of 2-Amino-4H-chromen-4-one is uniquely defined by its
combination of an aromatic ring, an enamine, and a conjugated ketone. The key identifying
features are: a significantly shielded vinyl proton (H-3) and carbon (C-3) in NMR spectra due to
the C2-amino group; a strong, frequency-lowered C=0 stretch (~1650 cm~1) and a
characteristic two-band N-H stretch in the IR spectrum; and a protonated molecular ion at m/z
161.0550 in ESI mass spectrometry. This guide provides a robust, predictive framework that
serves as an authoritative reference for the analysis and structural confirmation of this valuable
chemical entity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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